![molecular formula C17H24F3NO B2465608 N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline CAS No. 1397217-35-4](/img/structure/B2465608.png)
N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
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Overview
Description
Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are typically used in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Synthesis Analysis
The synthesis of trifluoromethyl anilines has been a topic of research. For instance, a method for the trifluoromethylarylation of alkenes using anilines has been reported . Another study discussed the use of trifluoroacetic anhydride (TFAA) as a derivatization reagent for amines .Molecular Structure Analysis
The molecular structure of anilines generally consists of a benzene ring attached to an amine group. The presence of the trifluoromethyl group would add a CF3 group to the molecule .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions. For example, they can react with trifluoroacetic anhydride to form trifluoromethyl anilines . They can also participate in reactions such as acylation, alkylation, and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines can vary depending on their specific structure. For example, N-Methyl-3-(trifluoromethyl)aniline is a solid with a molecular weight of 175.151 Da . Another compound, 2-Methyl-3-(trifluoromethyl)aniline, is also a solid and has a melting point range of 39 - 41 °C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO/c1-22-16-10-9-14(11-15(16)17(18,19)20)21-12-13-7-5-3-2-4-6-8-13/h9-11,13,21H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRBTNSTRWYMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCCCCCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404789 |
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